molecular formula C5H5BrClNS B8509270 5-Bromo-4-chloromethyl-2-methylthiazole

5-Bromo-4-chloromethyl-2-methylthiazole

Cat. No.: B8509270
M. Wt: 226.52 g/mol
InChI Key: GJQPFIDRAOLEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloromethyl-2-methylthiazole is a useful research compound. Its molecular formula is C5H5BrClNS and its molecular weight is 226.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5BrClNS

Molecular Weight

226.52 g/mol

IUPAC Name

5-bromo-4-(chloromethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C5H5BrClNS/c1-3-8-4(2-7)5(6)9-3/h2H2,1H3

InChI Key

GJQPFIDRAOLEMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)Br)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 11 g of 4-chloromethyl-2-methylthiazole, hydrochloride (0.06 mol), dissolved in 150 ml of glacial acetic acid are added while stirring, 11.5 g of anhydrous sodium acetate (0.14 mol) and at 45°-50°, 9.6 g of bromine (0.12 mol) in 50 ml of glacial acetic acid. Stirring is continued for an additional 2.5 hours at 60°-80° C. Then the solution is evaporated in vacuo to dryness and the residual product is extracted with ether. Evaporation of the solvent gives 8.3 g oil which is then dissolved in hexane. Charcoal treatment, evaporation of the solvent, dissolving of the oil again in 100 ml of ether and addition of ethereal hydrochloric acid, yield the hydrochloride. Yield: 6.5 g (41%), m.p. 154°-156° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name

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